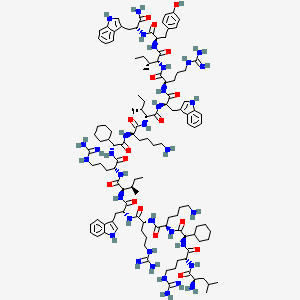
Myostatin inhibitor D-peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myostatin-IN-1 is a potent inhibitor of myostatin, a protein that acts as a negative regulator of muscle growth. Myostatin belongs to the transforming growth factor-beta (TGF-β) family and plays a crucial role in muscle development and homeostasis. Inhibition of myostatin has been explored as a therapeutic strategy for various muscle-wasting conditions, making Myostatin-IN-1 a compound of significant interest in medical and biological research .
Métodos De Preparación
The synthesis of Myostatin-IN-1 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Myostatin-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts.
Aplicaciones Científicas De Investigación
Myostatin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of myostatin and related pathways.
Biology: Investigated for its effects on muscle growth and development, as well as its potential to treat muscle-wasting diseases.
Medicine: Explored as a therapeutic agent for conditions such as muscular dystrophy, cachexia, and sarcopenia.
Mecanismo De Acción
Myostatin-IN-1 exerts its effects by binding to myostatin and preventing its interaction with its receptor, activin receptor type IIB. This inhibition blocks the downstream signaling pathways that lead to muscle growth suppression. The molecular targets involved include the Smad2/3 proteins, which are key mediators of myostatin signaling. By inhibiting these pathways, Myostatin-IN-1 promotes muscle growth and regeneration .
Comparación Con Compuestos Similares
Myostatin-IN-1 is compared with other myostatin inhibitors, such as follistatin, ACE-031, and ActRIIB-Fc. While all these compounds aim to inhibit myostatin activity, Myostatin-IN-1 is unique in its specific binding affinity and potency. Similar compounds include:
Follistatin: A natural myostatin inhibitor that binds to myostatin and prevents its activity.
ACE-031: A recombinant fusion protein that acts as a decoy receptor for myostatin.
ActRIIB-Fc: A fusion protein that blocks myostatin signaling by binding to its receptor.
Myostatin-IN-1 stands out due to its high specificity and effectiveness in inhibiting myostatin, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C118H184N34O17 |
|---|---|
Peso molecular |
2350.9 g/mol |
Nombre IUPAC |
(2R)-6-amino-N-[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(1R)-2-[[(2R)-6-amino-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-cyclohexylacetyl]amino]hexanamide |
InChI |
InChI=1S/C118H184N34O17/c1-9-67(6)94(150-109(164)93(62-75-65-137-83-41-23-20-38-79(75)83)145-102(157)86(44-28-54-131-115(123)124)139-101(156)84(42-24-26-52-119)142-113(168)97(71-32-14-12-15-33-71)151-105(160)87(45-29-55-132-116(125)126)138-100(155)80(121)58-66(4)5)110(165)141-89(47-31-57-134-118(129)130)106(161)152-98(72-34-16-13-17-35-72)114(169)143-85(43-25-27-53-120)103(158)148-96(69(8)11-3)112(167)147-92(61-74-64-136-82-40-22-19-37-78(74)82)108(163)140-88(46-30-56-133-117(127)128)104(159)149-95(68(7)10-2)111(166)146-91(59-70-48-50-76(153)51-49-70)107(162)144-90(99(122)154)60-73-63-135-81-39-21-18-36-77(73)81/h18-23,36-41,48-51,63-69,71-72,80,84-98,135-137,153H,9-17,24-35,42-47,52-62,119-121H2,1-8H3,(H2,122,154)(H,138,155)(H,139,156)(H,140,163)(H,141,165)(H,142,168)(H,143,169)(H,144,162)(H,145,157)(H,146,166)(H,147,167)(H,148,158)(H,149,159)(H,150,164)(H,151,160)(H,152,161)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t67-,68-,69-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1 |
Clave InChI |
LJOHXTAFMGLGQQ-QQAORGPTSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C6CCCCC6)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C9CCCCC9)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C6CCCCC6)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C9CCCCC9)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


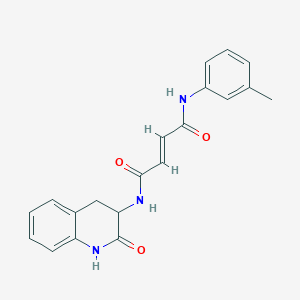
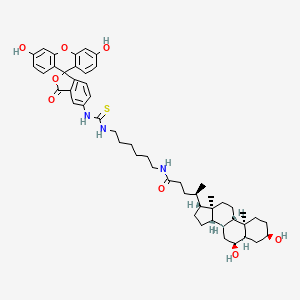


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
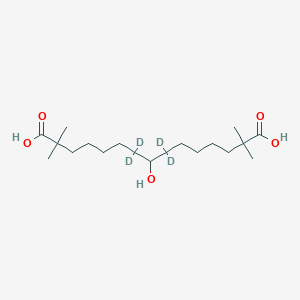


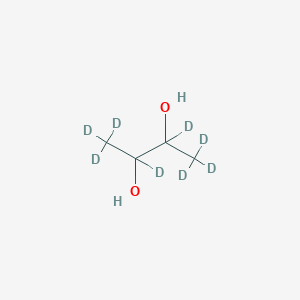

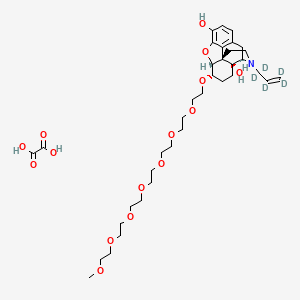
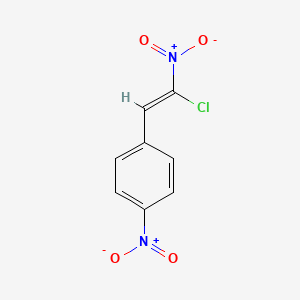

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
